UT-B-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

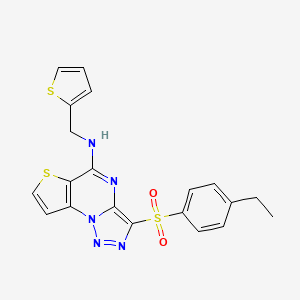

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-(4-ethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S3/c1-2-13-5-7-15(8-6-13)30(26,27)20-19-22-18(21-12-14-4-3-10-28-14)17-16(9-11-29-17)25(19)24-23-20/h3-11H,2,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFZCWXRMHSLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of UT-B-IN-1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of UT-B-IN-1, a potent and selective inhibitor of the urea transporter B (UT-B), also known as SLC14A1. This document is intended for researchers, scientists, and drug development professionals engaged in the study of renal physiology, diuretics, and membrane transport proteins.

Core Mechanism of Action: Competitive and Reversible Inhibition

This compound is a small molecule inhibitor that demonstrates a reversible and competitive mechanism of action against the UT-B protein.[1][2][3] It selectively targets UT-B over UT-A isoforms, which is a critical attribute for developing targeted diuretic therapies.[1][2][3] The inhibitory effect of this compound is achieved by competing with urea for binding to the transporter.[3][4]

Structural and mechanistic studies have revealed that this compound binds to a site within the urea transport channel of the UT-B protein.[3][5] Evidence suggests that the binding site is located on the intracellular side of the transporter.[3] More recent structural data indicates that this compound can inhibit the transporter by binding at both extracellular and intracellular locations within the channel pore.[5] This binding physically obstructs the passage of urea, thereby inhibiting its transport across the cell membrane. The reversibility of this inhibition has been demonstrated by the restoration of urea transport upon washout of the compound.[3]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight its nanomolar efficacy.

| Target | Species | Assay Condition | IC50 (nM) | Reference |

| UT-B | Human | Erythrocyte Osmotic Lysis Assay | 10 | [1][2][3] |

| UT-B | Mouse | Erythrocyte Osmotic Lysis Assay | 25 | [1][2][3] |

| Urea Efflux | N/A | Urea-preloaded Erythrocytes | 26.7 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the primary assay used for its characterization, the following diagrams have been generated using the DOT language.

Caption: Competitive inhibition of UT-B by this compound.

Caption: Workflow for the Erythrocyte Osmotic Lysis Assay.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the characterization of this compound. It is important to note that these are generalized protocols and may require optimization for specific experimental conditions.

Erythrocyte Osmotic Lysis Assay for UT-B Inhibition

This assay is a primary high-throughput screening method to identify and characterize UT-B inhibitors.[3]

Principle: Erythrocytes, which endogenously express high levels of UT-B, are pre-loaded with a urea analog such as acetamide. When these cells are placed in a hypotonic solution, water enters the cells, causing them to swell. In the absence of an inhibitor, UT-B facilitates the rapid efflux of acetamide, which counteracts the water influx and prevents lysis. When a UT-B inhibitor like this compound is present, acetamide efflux is blocked, leading to increased cell swelling and eventual lysis. The degree of lysis is proportional to the inhibitory activity of the compound.

General Protocol:

-

Preparation of Erythrocytes:

-

Obtain fresh whole blood (e.g., from mice or humans) in an anticoagulant-containing tube.

-

Wash the erythrocytes several times with an isotonic saline solution (e.g., phosphate-buffered saline, PBS) by centrifugation and removal of the supernatant and buffy coat.

-

Resuspend the packed erythrocytes in a solution containing a high concentration of acetamide to allow for loading.

-

-

Incubation with Inhibitor:

-

Incubate the acetamide-loaded erythrocytes with various concentrations of this compound or a vehicle control for a defined period at room temperature.

-

-

Induction of Lysis:

-

Rapidly dilute the erythrocyte suspension in a hypotonic solution to create an outwardly directed acetamide gradient.

-

-

Measurement of Lysis:

-

Quantify the extent of erythrocyte lysis. This can be achieved by:

-

Spectrophotometry: Measuring the release of hemoglobin into the supernatant by absorbance at a specific wavelength (e.g., 540 nm).

-

Light Scattering: Using a stopped-flow apparatus to measure the change in light scattering as the cells swell and lyse.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the concentration-response curve and determine the IC50 value.

-

In Vivo Diuretic Activity Study

Animal models, typically mice or rats, are used to assess the diuretic effect of this compound.

Principle: Inhibition of UT-B in the renal vasculature is expected to reduce the medullary osmotic gradient, leading to decreased water reabsorption and increased urine output (diuresis).

General Protocol:

-

Animal Acclimatization:

-

House the animals (e.g., male C57BL/6 mice) in metabolic cages for several days before the experiment to allow for acclimatization. This minimizes stress-related variations in urine output.

-

Provide free access to food and water.

-

-

Dosing Solution Preparation:

-

Prepare the dosing solution of this compound. A common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[1]

-

-

Administration:

-

Urine Collection and Measurement:

-

Collect urine from the metabolic cages at regular intervals (e.g., every 2, 4, 6, 8, and 24 hours) after administration.

-

Measure the total urine volume for each time point.

-

-

Urine Analysis:

-

Analyze the collected urine for key parameters such as:

-

Osmolality: To assess the concentrating ability of the kidneys.

-

Urea Concentration: To determine the effect on urea excretion.

-

Electrolyte Concentrations (Na+, K+, Cl-): To evaluate for any potential electrolyte imbalances.

-

-

-

Data Analysis:

-

Compare the urine volume, osmolality, and solute concentrations between the this compound treated group and the control group using appropriate statistical methods.

-

Conclusion

This compound is a highly potent and selective inhibitor of the urea transporter UT-B. Its mechanism of action is characterized by reversible and competitive binding to the transporter, leading to the blockage of urea transport. This inhibitory action translates to a significant diuretic effect in vivo, making this compound a valuable research tool and a promising lead compound for the development of novel diuretics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of UT-B inhibitors.

References

- 1. A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 4. docs.abcam.com [docs.abcam.com]

- 5. RBC Lysis » Center for Immunology & Transplantation » College of Medicine » University of Florida [immunology.ufl.edu]

Foundational Research on UT-B-IN-1 and Renal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on UT-B-IN-1, a selective inhibitor of the urea transporter B (UT-B). The document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols. This guide is intended to serve as a comprehensive resource for researchers in renal physiology and professionals involved in the development of novel diuretic agents.

Introduction to this compound

This compound (also known as UTBinh-14) is a potent and selective, reversible, competitive inhibitor of the urea transporter B (UT-B), a protein encoded by the SLC14A1 gene.[1] UT-B is predominantly expressed in the descending vasa recta of the renal medulla and in erythrocytes.[2] In the kidney, UT-B plays a crucial role in the countercurrent exchange mechanism, which is essential for the generation and maintenance of the hyperosmotic medullary interstitium required for concentrating urine. By inhibiting UT-B, this compound disrupts this process, leading to a diuretic effect.[1]

Mechanism of Action

This compound selectively binds to the UT-B protein, inhibiting the transport of urea across the cell membrane.[1] Studies have shown that this compound competes with urea for binding to an intracellular site on the UT-B protein.[1] This inhibition reduces the reabsorption of urea from the collecting duct into the medullary interstitium, thereby decreasing the medullary osmotic gradient. A lower osmotic gradient in the medulla impairs the kidney's ability to reabsorb water, resulting in an increase in urine output (diuresis) and a decrease in urine osmolality.[1] The diuretic mechanism of UT-B inhibitors is distinct from conventional diuretics that primarily target sodium transport.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Species | IC₅₀ (nM) | Assay |

| Human | 10 | Erythrocyte Lysis Assay |

| Mouse | 25 | Erythrocyte Lysis Assay |

Table 2: In Vivo Effects of this compound in Mice [3]

| Treatment Group | Urine Volume (µL/4h) | Urine Osmolality (mOsm/kg H₂O) | Urine Urea (mM) |

| With dDAVP (Antidiuretic state) | |||

| Vehicle | 150 ± 20 | 2800 ± 200 | 1500 ± 150 |

| This compound (300 µg) | 350 ± 50 | 2100 ± 150 | 1000 ± 100 |

| Without dDAVP (Free access to water) | |||

| Vehicle | 400 ± 60 | 1500 ± 100 | 800 ± 80 |

| This compound (300 µg) | 700 ± 80 | 1000 ± 90 | 500 ± 50 |

Data are presented as mean ± SEM.

Table 3: Renal Function Parameters in UT-B Knockout Mice [4]

| Parameter | Wild-Type Mice | UT-B Knockout Mice |

| Glomerular Filtration Rate | Normal | Normal |

| Urea Clearance | Normal | Moderately Reduced |

Experimental Protocols

Erythrocyte Lysis Assay for UT-B Inhibition

This assay is a high-throughput screening method used to identify and characterize inhibitors of UT-B, which is highly expressed in erythrocytes.[5]

Principle: Erythrocytes are pre-loaded with acetamide, a urea analog transported by UT-B. When these cells are placed in an acetamide-free solution, the outwardly directed gradient of acetamide causes cell swelling. In the absence of an inhibitor, UT-B facilitates acetamide efflux, limiting cell swelling and lysis. In the presence of a UT-B inhibitor, acetamide efflux is slowed, leading to increased cell swelling and subsequent lysis, which can be measured as a decrease in light absorbance.[5]

Detailed Protocol:

-

Erythrocyte Preparation:

-

Obtain fresh blood (human or mouse) with an anticoagulant.

-

Wash erythrocytes three times in a phosphate-buffered saline (PBS) solution by centrifugation and resuspension to remove plasma and other blood components.

-

-

Acetamide Loading:

-

Incubate the washed erythrocytes in a hypertonic solution containing 1.25 M acetamide for at least 2 hours at room temperature to allow for complete loading.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compounds (e.g., this compound) at various concentrations.

-

Add the acetamide-loaded erythrocyte suspension to each well.

-

Rapidly dilute the suspension with an acetamide-free, hypotonic solution to create the outward acetamide gradient.

-

Immediately measure the optical density (OD) of the plate at 710 nm using a plate reader. The decrease in OD corresponds to the degree of cell lysis.

-

-

Data Analysis:

-

Calculate the percentage of lysis for each compound concentration relative to positive (100% lysis) and negative (0% lysis) controls.

-

Plot the percentage of lysis against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vivo Diuretic Studies in Mice

These studies are designed to evaluate the diuretic effect of this compound in a whole-animal model.[3]

Principle: The administration of this compound to mice is expected to increase urine output and decrease urine osmolality. To assess the effect on the kidney's maximum concentrating ability, the vasopressin analog dDAVP is used to induce an antidiuretic state.[3]

Detailed Protocol:

-

Animal Model:

-

Use male mice (e.g., C57BL/6), 8-10 weeks old.

-

House the animals in metabolic cages that allow for the separate collection of urine and feces.

-

Provide a standard diet and water ad libitum during the acclimatization period.

-

-

Experimental Groups:

-

Control group: receives the vehicle solution.

-

Treatment group: receives this compound (e.g., 300 µg, intraperitoneal injection).

-

Optional: UT-B knockout mice can be used as a negative control to confirm the specificity of the compound.[3]

-

-

Procedure for Antidiuretic State:

-

Administer dDAVP (1 µg/kg, intraperitoneal injection) to induce antidiuresis.

-

One hour after dDAVP administration, inject the vehicle or this compound.

-

Collect urine for a defined period (e.g., 4 hours).

-

-

Procedure for Normal State:

-

Administer the vehicle or this compound.

-

Allow free access to food and water.

-

Collect urine for a defined period (e.g., 4 hours).

-

-

Sample Analysis:

-

Measure the total volume of urine collected.

-

Determine the urine osmolality using a freezing-point osmometer.

-

Measure the concentration of urea and electrolytes (e.g., Na⁺, K⁺) in the urine.

-

-

Data Analysis:

-

Compare the urine volume, osmolality, and solute concentrations between the control and treatment groups using appropriate statistical tests.

-

Pharmacokinetics and Downstream Signaling

Pharmacokinetics (ADME)

Currently, there is limited publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. For a drug development program, dedicated pharmacokinetic studies would be required to determine its oral bioavailability, plasma protein binding, metabolic pathways, and routes of elimination.

Downstream Signaling Pathways

The primary mechanism of action of this compound appears to be the direct, physical blockade of the UT-B transporter, leading to a disruption of the medullary osmotic gradient. At present, there is no strong evidence to suggest that this compound significantly modulates specific downstream intracellular signaling pathways in the kidney as part of its diuretic effect. The observed physiological changes are largely a direct consequence of the altered urea transport.

Conclusion

This compound is a selective and potent inhibitor of the UT-B urea transporter with demonstrated diuretic effects in preclinical models. Its mechanism of action, which is distinct from traditional diuretics, offers a novel therapeutic approach for conditions requiring fluid removal. Further research, particularly in the areas of pharmacokinetics and long-term efficacy and safety, is warranted to fully elucidate its clinical potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this promising new class of diuretics.

References

- 1. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of UT-B-IN-1 in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-B-IN-1 is a potent and selective inhibitor of the Urea Transporter B (UT-B), a protein encoded by the SLC14A1 gene. Emerging evidence suggests that UT-B plays a significant role in the pathophysiology of certain cancers, particularly those of the urinary system, where its expression is often dysregulated. This technical guide provides a framework for the preliminary in vitro investigation of this compound, offering insights into its potential as a modulator of cancer cell behavior.

Core Concepts: The Role of UT-B in Oncology

Recent studies have illuminated the multifaceted role of UT-B in cancer. It is increasingly recognized as a potential tumor suppressor, with its downregulation being a feature in urothelial and renal cancers. Overexpression of UT-B has been demonstrated to impede cancer cell proliferation, suggesting that the modulation of its activity could be a viable therapeutic strategy. The inhibition of the mTOR signaling pathway, a central regulator of cell growth and survival, has been identified as one of the downstream effects of UT-B activity. Furthermore, the disruption of UT-B function has been linked to increased DNA damage and apoptosis in bladder urothelial cells. These findings provide a strong rationale for investigating the effects of the UT-B inhibitor, this compound, in cancer cell lines.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in non-cancer cell line models. These values provide a baseline for designing experiments in cancer cell lines.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Urea Efflux Inhibition) | Human Erythrocytes | 10 nM | [1] |

| Mouse Erythrocytes | 25 nM | [1] | |

| Cytotoxicity | MDCK (Madin-Darby Canine Kidney) Cells | No significant cytotoxicity observed up to 10 µM for 24 hours | [1] |

Experimental Protocols

This section details the methodologies for key experiments to elucidate the effects of this compound on cancer cell lines.

Cell Viability and Proliferation Assays

a) WST-1 Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of viable cells.

-

Procedure:

-

Seed cancer cells (e.g., bladder cancer cell lines such as T24 or RT4) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

b) Clonogenic Assay

This assay determines the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.

-

Procedure:

-

Treat cancer cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Harvest the cells and seed a low number of viable cells (e.g., 200-1000 cells) into 6-well plates.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.

-

Count the number of colonies (typically containing >50 cells) to determine the surviving fraction.

-

Apoptosis and Cell Death Assays

a) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Grow cells on coverslips or in chamber slides and treat with this compound.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP for 1 hour at 37°C.

-

Wash the cells and counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

-

Cell Migration and Invasion Assays

a) Scratch Wound Healing Assay

This assay assesses the collective migration of a sheet of cells.

-

Procedure:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh media containing this compound or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

-

b) Transwell Migration Assay

This assay quantifies the chemotactic migration of cells through a porous membrane.

-

Procedure:

-

Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in serum-free media.

-

Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add this compound to the upper and/or lower chambers.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several microscopic fields.

-

Western Blotting

Western blotting is used to detect and quantify the expression of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, total mTOR, cleaved caspase-3, Bax, Bcl-2, p21) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound inhibits UT-B, potentially leading to mTOR pathway inhibition and apoptosis.

Caption: Workflow for the in vitro investigation of this compound in cancer cell lines.

Conclusion

The preliminary investigation of this compound in cancer cell lines holds promise for uncovering novel therapeutic avenues. Based on the emerging role of its target, UT-B, as a tumor suppressor, a systematic evaluation of this compound's effects on cell viability, apoptosis, migration, and key signaling pathways is warranted. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to explore the potential of UT-B inhibition in oncology.

References

The Discovery and Initial Characterization of UT-B-IN-1: A Novel Diuretic Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth overview of the discovery, initial characterization, and mechanism of action of UT-B-IN-1, a potent and selective inhibitor of the urea transporter-B (UT-B). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel diuretic agents.

Introduction: The Role of Urea Transporters in Renal Physiology

The kidneys play a crucial role in maintaining fluid and electrolyte balance, in part by concentrating urine. This process is heavily reliant on the establishment of a hypertonic medullary interstitium, to which urea is a major contributor. Urea transporters (UTs) are membrane proteins that facilitate the rapid movement of urea across cell membranes.[1] The two major families of urea transporters are UT-A (encoded by the SLC14A2 gene) and UT-B (encoded by the SLC14A1 gene).[2][3] UT-A isoforms are primarily located in the kidney tubule epithelial cells, while UT-B is found in the vasa recta microvessels and red blood cells.[2][4]

Genetic knockout studies in mice have demonstrated the importance of these transporters in the urinary concentrating mechanism.[2] Specifically, the absence of UT-B leads to a significant reduction in the ability to concentrate urine, suggesting that inhibition of UT-B could offer a novel diuretic strategy.[2][5] Unlike conventional diuretics that target sodium transport and can lead to electrolyte imbalances, a UT-B inhibitor would be expected to induce diuresis by reducing urea reabsorption, a mechanism often referred to as "urearesis".[3][4] This has led to the search for potent and selective UT-B inhibitors as a new class of diuretics for conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).[4]

Discovery of this compound through High-Throughput Screening

This compound, also known as UTBinh-14, was identified from a class of triazolothienopyrimidine compounds following a high-throughput screening campaign of 100,000 diverse, drug-like small molecules.[2][5] The screening assay was ingeniously designed to identify inhibitors of UT-B by measuring the hypotonic lysis of mouse erythrocytes, which endogenously express high levels of UT-B.[2]

High-Throughput Screening Protocol

The screening protocol utilized an optical assay based on the following principles:

-

Loading: Mouse erythrocytes were pre-loaded with acetamide, a urea analog that is efficiently transported by UT-B.[2][4]

-

Hypotonic Challenge: The acetamide-loaded erythrocytes were then rapidly diluted into an acetamide-free phosphate-buffered saline (PBS) solution.

-

Osmotic Swelling and Lysis: This created a large, outwardly directed gradient of acetamide. In the absence of an inhibitor, UT-B facilitates the rapid efflux of acetamide, leading to cell shrinking and preventing lysis. However, in the presence of a UT-B inhibitor, acetamide efflux is blocked. This results in unopposed osmotic water influx, causing the cells to swell and lyse.[2][4]

-

Detection: Cell lysis was quantified by measuring the change in light absorbance.[4]

The screening was conducted at a compound concentration of 25 µM.[2]

Initial Characterization and Mechanism of Action

This compound was found to be a potent, reversible, and competitive inhibitor of UT-B.[2][6]

Potency and Selectivity

The inhibitory potency of this compound was determined against both human and mouse UT-B. The compound also demonstrated high selectivity for UT-B over the UT-A isoforms.[2][6]

| Target | Species | IC50 (nM) | Reference |

| UT-B | Human | 10 | [2][6][7] |

| UT-B | Mouse | 25 | [2][6][7] |

| UT-A1 | - | Low Inhibition | [2] |

| UT-A3 | - | Low Inhibition | [2] |

Table 1: In Vitro Inhibitory Potency and Selectivity of this compound

Mechanism of Action

Further studies revealed that this compound acts as a competitive inhibitor, binding to the UT-B protein at a site that overlaps with the urea binding site on the intracellular face of the transporter.[2][5] This competitive binding prevents the transport of urea through the channel. The inhibition was also shown to be fully reversible.[2] Recent structural studies of human UT-A and UT-B have provided a molecular basis for the selectivity of this compound and have identified multiple binding sites for the inhibitor, which will aid in the development of future drug candidates.[8][9]

In Vitro and In Vivo Characterization

In Vitro Studies

In addition to the primary screening assay, the activity of this compound was confirmed in other in vitro models.

| Assay | Cell/Tissue Type | Concentration Range | Result | Reference |

| Urea Efflux | Urea-loaded erythrocytes | 1-1000 nM | IC50 of 26.7 nM | [6] |

| Water Transport | AQP1-null erythrocytes | Not specified | Inhibition of water transport | [6] |

| Cytotoxicity | MDCK cells | 0-10 µM (24h) | No cytotoxic effect | [6] |

Table 2: Summary of In Vitro Characterization of this compound

The inhibition of water transport in AQP1-null erythrocytes is consistent with previous findings that UT-B can also transport water.[1] The lack of cytotoxicity in Madin-Darby canine kidney (MDCK) cells at concentrations up to 10 µM is a positive indicator of the compound's safety profile.[6]

In Vivo Studies in Mice

The diuretic effect of this compound was evaluated in mouse models.

| Study Design | Dose | Key Findings | Reference |

| Mice with free access to food and water | 300 µg; i.p., once | Increased urine output, reduced urine osmolality and urea concentration | [2][5][6] |

| dDAVP-treated wild-type mice | Not specified | Reduced urine osmolality and urea concentration | [2][6] |

| UT-B knockout mice | Not specified | No effect on urine osmolality | [2][5] |

Table 3: Summary of In Vivo Diuretic Effects of this compound in Mice

Intraperitoneal administration of this compound in mice led to a significant increase in urine volume and a decrease in urine osmolality and urea concentration.[2][6] In a model where mice were treated with the vasopressin analog dDAVP to induce maximal antidiuresis, this compound was still able to significantly reduce urine osmolality.[2][5][6] Importantly, the compound had no effect in UT-B knockout mice, confirming that its diuretic action is mediated through the specific inhibition of UT-B.[2][5] These findings provide strong proof-of-concept for the potential of UT-B inhibitors as a novel class of diuretics.[2][5]

Conclusion and Future Directions

This compound is a potent, selective, and reversible inhibitor of the urea transporter-B. Its discovery through a clever high-throughput screening strategy and subsequent characterization in vitro and in vivo have provided compelling evidence for the viability of UT-B inhibition as a novel diuretic mechanism. The compound effectively induces diuresis in animal models without the anticipated side effects of electrolyte imbalance associated with conventional diuretics. The lack of effect in UT-B knockout mice definitively validates its mechanism of action.

Further research will be required to optimize the pharmacokinetic and pharmacodynamic properties of this class of compounds for clinical development. The detailed structural information now available for UT-B will undoubtedly accelerate the structure-guided design of next-generation UT-B inhibitors with enhanced therapeutic potential.

References

- 1. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structural characterization of human urea transporters UT-A and UT-B and their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural characterization of human urea transporters UT-A and UT-B and their inhibition — Nuffield Department of Medicine [ndm.ox.ac.uk]

The Role of UT-B-IN-1 in Urea Transport Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea transporters (UTs) are integral membrane proteins that facilitate the passive transport of urea across cell membranes. In mammals, two main families of urea transporters, UT-A and UT-B, play crucial roles in various physiological processes, most notably the urinary concentrating mechanism. The UT-B transporter, encoded by the SLC14A1 gene, is predominantly found in the descending vasa recta of the kidney and on the membrane of red blood cells.[1][2] Its function is critical for maintaining the high urea concentration in the renal medulla, which is essential for producing concentrated urine.[2][3] The development of potent and selective inhibitors of UT-B, such as UT-B-IN-1, has provided invaluable tools for elucidating the physiological roles of UT-B and exploring its potential as a therapeutic target for novel diuretics.[1][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

This compound: A Potent and Selective UT-B Inhibitor

This compound (also known as UTBINH-14) is a small molecule inhibitor belonging to the triazolothienopyrimidine class.[1][4] It has been identified through high-throughput screening as a potent, reversible, and competitive inhibitor of the UT-B urea transporter.[4][5]

Mechanism of Action

This compound acts by directly binding to the UT-B protein.[4] Competition studies have demonstrated that its inhibitory potency is reduced with increasing urea concentrations, indicating a competitive binding mechanism near the urea binding site on the intracellular side of the transporter.[1][4] This reversible inhibition allows for the modulation of urea transport in a controlled manner.[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 Value | Assay Method | Reference |

| UT-B | Human | 10 nM[1][4], 10.3 nM[6] | Stopped-flow light scattering | [1][4][6] |

| UT-B | Mouse | 25 nM[1][4], 25.1 nM[6] | Stopped-flow light scattering | [1][4][6] |

| UT-B | Human | 26.7 nM[5] | Urea efflux in erythrocytes | [5] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Treatment | Effect | Reference |

| Urine Output | 300 µg; i.p., once | Increased | [5] |

| Urine Osmolality | 300 µg; i.p., once | Reduced | [5] |

| Urine Osmolality (with dDAVP) | Intraperitoneal administration | Reduced by ~700 mosm/kg H2O | [4] |

| Urine Urea Concentration | 300 µg; i.p., once | Reduced | [5] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Tissue | Peak Concentration (after single i.p. injection) | Duration Above 1 µM | Reference |

| Kidney | ~10 µM (normalized to kidney water volume) | At least 4 hours | [4] |

| Blood | >1 µM | Several hours | [4] |

| Urine | >1 µM | Several hours | [4] |

Table 4: Selectivity and Cytotoxicity of this compound

| Parameter | Finding | Cell Line/Model | Reference |

| Selectivity | Highly selective for UT-B over UT-A isoforms | Not specified | [1][4][5] |

| Cytotoxicity | No cytotoxic effect observed up to 10 µM for 24h | MDCK cells | [5] |

Experimental Protocols

The identification and characterization of this compound have relied on specific and robust experimental methodologies. The following are detailed protocols for the key assays used.

Erythrocyte Lysis Assay for High-Throughput Screening

This assay is a primary screening method to identify potential UT-B inhibitors by measuring the lysis of red blood cells.[1][4]

Principle:

Red blood cells (erythrocytes) endogenously express high levels of UT-B.[1] The assay utilizes the urea analog acetamide, which is transported by UT-B.[1][4] Erythrocytes are pre-loaded with a hypertonic solution of acetamide. When these cells are rapidly diluted into an iso-osmotic, acetamide-free buffer, an outwardly directed acetamide gradient is created.[4] In the absence of an inhibitor, UT-B facilitates the rapid efflux of acetamide, preventing significant cell swelling and lysis.[1][4] However, in the presence of a UT-B inhibitor, acetamide efflux is blocked, leading to unopposed water influx, cell swelling, and subsequent lysis.[1][4] The degree of lysis is quantified by measuring the decrease in near-infrared light absorbance.[4]

Detailed Protocol:

-

Erythrocyte Preparation:

-

Obtain fresh whole blood (e.g., from mice or humans).

-

Wash the erythrocytes three times with phosphate-buffered saline (PBS) by centrifugation and aspiration of the supernatant and buffy coat.

-

Resuspend the packed erythrocytes to a 50% hematocrit in PBS.

-

-

Acetamide Loading:

-

Inhibitor Incubation:

-

Dispense 99 µL of the acetamide-loaded erythrocyte suspension into each well of a 96-well plate.

-

Add 1 µL of the test compound (e.g., this compound dissolved in DMSO) to each well to achieve the desired final concentration (typically with a final DMSO concentration of 1%).[7] Include positive (e.g., known inhibitor like phloretin) and negative (vehicle control) controls.[7]

-

Incubate the plate for 20 minutes at room temperature.[7]

-

-

Lysis Induction and Measurement:

-

Rapidly add 20 µL of the erythrocyte-inhibitor suspension to 180 µL of isotonic PBS in a separate 96-well plate.

-

Immediately measure the optical density at 710 nm (OD710) using a plate reader. A lower OD710 indicates a higher degree of cell lysis and thus, greater inhibition of UT-B.[1]

-

-

Data Analysis:

-

Calculate the percentage of lysis for each compound relative to the positive and negative controls.

-

A Z'-factor of ~0.6 is considered indicative of a robust assay for high-throughput screening.[1]

-

Stopped-Flow Light Scattering for Quantitative Inhibition Analysis

This is the gold standard secondary assay to confirm and quantify the inhibitory potency (IC50) of compounds identified in the primary screen.[1]

Principle:

This technique measures the rapid changes in cell volume in response to osmotic gradients. A suspension of erythrocytes is rapidly mixed with a hyperosmotic solution containing urea. This creates an inwardly directed urea gradient, causing an initial osmotic water efflux and cell shrinkage, which is detected as an increase in scattered light intensity. Subsequently, as urea and water enter the cell via UT-B, the cell reswells, leading to a decrease in scattered light intensity.[4][6] The rate of this reswelling phase is directly proportional to the rate of urea transport. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.[1][4]

Detailed Protocol:

-

Erythrocyte and Solution Preparation:

-

Prepare washed erythrocytes as described in the erythrocyte lysis assay protocol.

-

Prepare two solutions:

-

Solution A: Erythrocyte suspension in PBS.

-

Solution B: Hyperosmotic urea solution in PBS (e.g., to create a final 100 mM inwardly directed urea gradient upon mixing).[4]

-

-

The inhibitor to be tested (this compound) is added to both Solution A and Solution B to ensure its presence on both sides of the cell membrane.[4]

-

-

Stopped-Flow Measurement:

-

Load the erythrocyte suspension (Solution A) and the urea solution (Solution B) into the two separate syringes of a stopped-flow apparatus.

-

Rapidly mix equal volumes of the two solutions (<1 ms mixing time).[1]

-

Record the intensity of scattered light at a 90° angle to the incident light beam over time. The initial rapid increase in light scattering corresponds to cell shrinkage, and the subsequent slower decrease corresponds to cell reswelling due to urea influx.

-

-

Data Analysis:

-

The rate of urea transport is determined from the kinetics of the cell reswelling phase (the decreasing portion of the light scattering curve).[4]

-

Perform measurements at a range of inhibitor concentrations.

-

Plot the percentage of inhibition of the urea transport rate against the inhibitor concentration.

-

Fit the data to a single-site binding model to determine the IC50 value.[6]

-

Visualizations

The following diagrams illustrate key experimental and physiological concepts related to this compound.

References

- 1. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Transporter Physiology Studied in Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for UT-B-IN-1 In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse studies with UT-B-IN-1, a selective inhibitor of the urea transporter-B (UT-B). This compound serves as a valuable tool for investigating the role of urea transport in the urinary concentrating mechanism and exploring its potential as a novel diuretic agent.

Introduction

This compound, also known as UTBINH-14, is a potent, reversible, and competitive inhibitor of the urea transporter-B (UT-B).[1] It exhibits high selectivity for UT-B over UT-A isoforms and has demonstrated low toxicity in preclinical studies.[1][2] The primary mechanism of action of this compound involves the inhibition of urea transport, leading to increased urine output and reduced urine osmolality.[1][3] This novel diuretic mechanism, which does not target sodium transport like conventional diuretics, makes this compound a subject of interest for conditions involving fluid retention.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC₅₀ Value |

| UT-B | Human | 10 nM[1][2][3][4] |

| UT-B | Mouse | 25 nM[1][2][3][4] |

Table 2: In Vivo Efficacy of this compound in Mice

| Animal Model | Dosage | Administration Route | Key Findings |

| Wild-type male mice | 300 µg | Intraperitoneal (i.p.), single dose | Increased urine volume, reduced urine osmolality and urea concentration.[1][2] |

| Wild-type male mice with dDAVP* administration | 300 µg | Intraperitoneal (i.p.), single dose | Reduced urine osmolality and urea concentration.[1][2] |

| UT-B knockout mice | 300 µg | Intraperitoneal (i.p.), single dose | No significant effect on urine osmolality.[2] |

*dDAVP (1-deamino-8-D-arginine-vasopressin) is a V2-receptor agonist used to induce maximum urinary concentration.

Signaling Pathway and Mechanism of Action

This compound directly inhibits the UT-B protein, which is encoded by the Slc14a1 gene.[2] UT-B is primarily expressed in the descending vasa recta of the kidney and in erythrocytes.[2][5][6] In the kidney, UT-B plays a crucial role in the countercurrent exchange mechanism, which is responsible for generating and maintaining the high urea concentration in the renal medulla necessary for concentrating urine. By inhibiting UT-B, this compound disrupts this urea recycling process, leading to a decrease in the medullary osmotic gradient and consequently, reduced water reabsorption and increased urine output (diuresis).

Caption: Mechanism of this compound induced diuresis.

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure: This protocol yields a 2.5 mg/mL clear solution.[1]

-

Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of Saline to bring the final volume to 1 mL.

Note: For continuous dosing periods exceeding two weeks, the stability of this formulation should be carefully considered.[1]

In Vivo Diuresis Study in Mice

Animal Model:

Experimental Groups:

-

Vehicle control group

-

This compound treated group (300 µg per mouse)[1]

-

(Optional) Positive control (e.g., a known diuretic)

-

(Optional) UT-B knockout mice treated with vehicle

-

(Optional) UT-B knockout mice treated with this compound

Procedure:

-

House the mice individually in metabolic cages to allow for accurate urine collection.

-

Administer a single intraperitoneal (i.p.) injection of this compound (300 µg) or vehicle.[1]

-

For studies investigating maximal urine concentration, administer the V2-receptor agonist dDAVP (1 µg/kg, i.p.) one hour after the this compound or vehicle injection.[2]

-

Collect urine at specified time intervals (e.g., every 4 hours) for up to 24 hours.

-

Measure the total urine volume for each collection period.

-

Analyze urine samples for osmolality and urea concentration.

Experimental Workflow

Caption: Workflow for in vivo diuresis study.

Toxicity and Selectivity

This compound has demonstrated low cytotoxicity in in vitro assays.[1] Studies using Madin-Darby Canine Kidney (MDCK) cells showed no cytotoxic effects at concentrations up to 10 µM after 24 hours of incubation.[1] Furthermore, this compound is highly selective for UT-B over UT-A isoforms, which is a critical characteristic for targeted in vivo studies.[1][2][3]

Concluding Remarks

The protocols and data presented provide a solid foundation for researchers to design and execute in vivo mouse studies with this compound. These studies will be instrumental in further elucidating the physiological roles of UT-B and in evaluating the therapeutic potential of UT-B inhibitors as a novel class of diuretics. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UT-B1 urea transporter is expressed along the urinary and gastrointestinal tracts of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urea Transporter Physiology Studied in Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for Testing UT-B-IN-1 Efficacy

Abstract

This document provides detailed cell-based assay protocols to evaluate the efficacy of UT-B-IN-1, a potent and selective inhibitor of Urea Transporter B (UT-B). UT-B, encoded by the SLC14A1 gene, is crucial for urea transport across cell membranes and plays a significant role in the renal urinary concentrating mechanism.[1][2] Emerging evidence also links altered UT-B expression and function to pathologies such as bladder cancer, where it may influence cell apoptosis and proliferation.[3][4][5] These protocols are designed for researchers in drug development and cancer biology to assess the inhibitory activity of this compound on its direct target and to quantify its downstream effects on cancer cell viability and apoptosis.

Introduction

Urea Transporter B (UT-B) is a membrane protein that facilitates the passive transport of urea across cell membranes. It is highly expressed in the descending vasa recta of the kidney, erythrocytes, and to a lesser extent in the brain, bladder, and colon.[2][4][6] In the kidney, UT-B is essential for the countercurrent exchange mechanism that enables the production of concentrated urine.[1] Consequently, inhibitors of UT-B are being investigated as a novel class of diuretics.[7][8]

This compound is a reversible, competitive, and highly selective inhibitor of UT-B, with reported IC50 values of 10 nM for human UT-B and 25 nM for mouse UT-B.[1][9] Beyond its diuretic potential, the role of UT-B in cancer is gaining attention. Studies have shown that UT-B expression is significantly downregulated in bladder cancer tissues, and UT-B knockout in mice can lead to DNA damage and apoptosis in bladder epithelial cells.[3][4][5][10][11] This suggests that inhibiting UT-B function could be a therapeutic strategy for certain cancers.

This application note details two primary methodologies to assess the efficacy of this compound:

-

A direct functional assay using erythrocyte lysis to confirm and quantify the inhibition of UT-B-mediated urea transport.

-

A suite of cell-based assays using a bladder cancer cell line to determine the downstream anti-proliferative and pro-apoptotic effects of the inhibitor.

Signaling Pathway and Experimental Workflow

The protocols herein are designed to first confirm the direct inhibitory effect of this compound on its target protein and then to elucidate its potential anti-cancer effects, which are hypothesized to occur through the induction of apoptosis following transporter inhibition.

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Caption: Overall experimental workflow for assessing this compound efficacy.

Protocol 1: UT-B Inhibition via Erythrocyte Lysis Assay

This protocol directly measures the inhibitory effect of this compound on UT-B function. It is based on established high-throughput screening methods.[1][5][7] The principle relies on the transport of a urea analog, acetamide, by UT-B. In hypotonic conditions, UT-B inhibition prevents acetamide efflux, leading to unopposed osmotic water influx and subsequent cell lysis.[1]

Caption: Principle of the erythrocyte osmotic lysis assay for UT-B inhibition.

Materials

-

Fresh whole blood (human or mouse) with anticoagulant (heparin or EDTA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetamide Loading Buffer: 1.25 M Acetamide and 5 mM Glucose in PBS[5]

-

Isotonic Buffer: 150 mM NaCl, 5 mM Glucose, 10 mM HEPES, pH 7.4

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phloretin (positive control inhibitor), 100 mM in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 710 nm

Methods

-

Erythrocyte Preparation:

-

Collect whole blood and centrifuge at 1,200 rpm for 5 minutes at 4°C.

-

Aspirate the plasma and buffy coat.

-

Wash the packed erythrocytes 3 times with 10 volumes of ice-cold PBS.

-

After the final wash, resuspend the packed erythrocytes to a 1% hematocrit in Acetamide Loading Buffer.

-

Store the erythrocyte suspension at 4°C and use within 24 hours.[5]

-

-

Inhibitor Incubation:

-

Prepare serial dilutions of this compound in PBS (e.g., from 1 nM to 10 µM final concentration). Include a DMSO vehicle control and a positive control (e.g., 200 µM Phloretin).

-

In a 96-well plate, add 99 µL of the 1% erythrocyte suspension to each well.

-

Add 1 µL of the diluted this compound, vehicle, or positive control to the respective wells.

-

Incubate the plate at room temperature for 20 minutes.[5]

-

-

Lysis Measurement:

-

Set the plate reader to measure absorbance at 710 nm in kinetic mode.

-

Using a multichannel pipette, rapidly inject 100 µL of Isotonic Buffer into each well to create the hypotonic shock.

-

Immediately begin reading the absorbance every 5-10 seconds for 2-5 minutes.

-

A decrease in absorbance (due to cell lysis) indicates UT-B inhibition.

-

-

Data Analysis:

-

Calculate the rate of lysis or use the endpoint absorbance value.

-

Normalize the data: 0% inhibition (vehicle control) and 100% inhibition (positive control or highest concentration of this compound).

-

Plot the normalized response against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cancer Cell Viability and Apoptosis Assays

This section describes protocols to test the efficacy of this compound on a UT-B-expressing cancer cell line. Human bladder cancer cell lines (e.g., T24, 5637) are recommended, as UT-B expression is well-documented in bladder tissue.[3][10] A non-cancerous urothelial cell line (e.g., SV-HUC-1) can be used as a control.

Materials

-

Human bladder cancer cell line (e.g., T24)

-

Appropriate cell culture medium (e.g., McCoy's 5A Medium for T24) with 10% FBS and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-UT-B, anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Methods

A. Cell Culture and UT-B Expression Verification

-

Culture T24 cells according to standard protocols.

-

Before testing, verify UT-B protein expression via Western Blot.

-

Lyse a confluent plate of cells with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Run 30 µg of protein lysate on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with an anti-UT-B antibody. A band of approximately 40-45 kDa is expected for glycosylated UT-B.[3]

B. Cell Viability (MTT) Assay

-

Seed T24 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value for each time point.

C. Apoptosis (Annexin V/PI) Assay

-

Seed T24 cells in a 6-well plate and grow to ~70% confluency.

-

Treat cells with this compound at concentrations around the determined IC50 value (e.g., 1x and 2x IC50) for 24 or 48 hours.

-

Collect both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the cell populations (live, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

D. Western Blot for Apoptosis Markers

-

Treat cells in 6-well plates with this compound as in the apoptosis assay.

-

Lyse cells with RIPA buffer and quantify protein concentration.

-

Perform Western blotting as described in step A.

-

Probe membranes with primary antibodies against Cleaved Caspase-3, Bax, and Bcl-2. Use β-actin as a loading control.

-

Quantify band intensities to determine changes in protein expression relative to the control. An increase in Cleaved Caspase-3 and Bax, and a decrease in Bcl-2, would indicate apoptosis induction.[4]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Inhibitory Activity of this compound

| Compound | Target | Assay Method | IC50 (nM) |

|---|---|---|---|

| This compound | Human UT-B | Erythrocyte Lysis | 10.3[1] |

| This compound | Mouse UT-B | Erythrocyte Lysis | 25.1[1] |

| Phloretin | Human UT-B | Erythrocyte Lysis | ~75,000 (75 µM)[2] |

Table 2: Efficacy of this compound on T24 Bladder Cancer Cells (Hypothetical Data)

| Treatment Concentration (µM) | Cell Viability (48h, % of Control) | Early Apoptotic Cells (24h, %) | Late Apoptotic Cells (24h, %) |

|---|---|---|---|

| 0 (Vehicle) | 100 ± 4.5 | 3.1 ± 0.8 | 1.5 ± 0.4 |

| 10 | 85.2 ± 5.1 | 8.9 ± 1.2 | 3.4 ± 0.6 |

| 25 (IC50) | 50.1 ± 3.8 | 25.6 ± 2.1 | 10.2 ± 1.5 |

| 50 | 22.7 ± 2.9 | 40.3 ± 3.5 | 18.9 ± 2.2 |

Table 3: Effect of this compound on Apoptotic Protein Expression (Hypothetical Data)

| Treatment (24h) | Bax/β-actin (Fold Change) | Bcl-2/β-actin (Fold Change) | Cleaved Caspase-3/β-actin (Fold Change) |

|---|---|---|---|

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| this compound (25 µM) | 2.8 | 0.4 | 4.5 |

Conclusion

The provided protocols offer a comprehensive framework for evaluating the efficacy of the UT-B inhibitor, this compound. The erythrocyte lysis assay serves as a robust method to confirm its direct, potent inhibition of UT-B. The subsequent cancer cell-based assays are designed to translate this molecular action into a quantifiable cellular phenotype, specifically assessing its potential as an anti-cancer agent by measuring its impact on cell viability and its ability to induce apoptosis. These detailed methodologies will enable researchers to generate reliable and reproducible data for the preclinical assessment of this compound.

References

- 1. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea transporter - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of a Novel UT-B Urea Transporter in Human Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a Novel UT-B Urea Transporter in Human Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of UT-B-IN-1 in MDCK Cell Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-B-IN-1 is a potent and selective inhibitor of the urea transporter B (UT-B), also known as SLC14A1. UT-B plays a crucial role in the kidney's urine concentrating mechanism and is expressed in various other tissues, including the brain and bladder. Madin-Darby Canine Kidney (MDCK) cells are a well-established polarized epithelial cell line that endogenously expresses UT-B, making them a suitable in vitro model for studying urea transport and the effects of UT-B inhibitors. This document provides detailed application notes and protocols for the use of this compound in MDCK cell experiments, including cytotoxicity assessment, urea transport assays, and investigation of potential signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Cell Line/System | Species | Value | Reference |

| hUT-B IC₅₀ | Erythrocytes | Human | 10 nM | [1] |

| mUT-B IC₅₀ | Erythrocytes | Mouse | 25 nM | [1] |

| Cytotoxicity | MDCK | Canine | No cytotoxic effect up to 10 µM for 24h | [1] |

Experimental Protocols

Cell Culture and Maintenance of MDCK Cells

A foundational requirement for reliable and reproducible experiments is the proper maintenance of MDCK cell cultures.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at the desired density.

Cytotoxicity Assay of this compound in MDCK Cells

Prior to functional assays, it is essential to determine the non-toxic concentration range of this compound in MDCK cells.

Materials:

-

MDCK cells

-

This compound

-

96-well plates

-

Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue)

-

Plate reader

Protocol:

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0-10 µM.[1]

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.[1]

-

After the incubation period, assess cell viability using a preferred cell viability assay kit according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Transepithelial Urea Flux Assay in MDCK Cells

This protocol is adapted from methods used for measuring urea transport in MDCK cells expressing other urea transporters and can be applied to study the inhibitory effect of this compound on endogenous UT-B.

Materials:

-

MDCK cells

-

Transwell permeable supports (e.g., 0.4 µm pore size)

-

This compound

-

[¹⁴C]urea

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Scintillation counter and scintillation fluid

Protocol:

-

Seed MDCK cells on Transwell inserts at a high density and culture them for 5-7 days to form a confluent and polarized monolayer.

-

Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

Before the assay, wash the monolayers with pre-warmed HBSS.

-

Pre-incubate the monolayers with this compound at the desired, non-toxic concentrations in both the apical and basolateral chambers for a specified time (e.g., 30-60 minutes). Include a vehicle control.

-

To initiate the flux measurement, replace the apical medium with a fresh medium containing a known concentration of [¹⁴C]urea and the corresponding concentration of this compound or vehicle.

-

At specific time intervals (e.g., 5, 10, 15, 30 minutes), collect samples from the basolateral chamber and replace the basolateral medium with fresh, pre-warmed medium containing the inhibitor or vehicle.

-

Measure the radioactivity in the collected samples using a scintillation counter.

-

Calculate the rate of urea flux (e.g., in nmol/cm²/min) and determine the inhibitory effect of this compound.

Signaling Pathway Investigation

Recent studies suggest that UT-B expression and function may be regulated by signaling pathways distinct from the well-characterized cAMP/PKA pathway that governs UT-A1. One such putative pathway involves Transforming Growth Factor-beta (TGF-β) signaling.[2] UT-B has been shown to interact with the TGF-β type II receptor (TβRII), potentially stabilizing it and enhancing TGF-β/Smad signaling.[2]

Protocol for Investigating the Role of TGF-β Signaling in UT-B Function:

-

Culture MDCK cells to confluency.

-

Treat the cells with this compound in the presence or absence of TGF-β1.

-

Perform a urea flux assay as described above to determine if TGF-β1 modulates UT-B activity and if this modulation is affected by this compound.

-

Lyse the cells and perform Western blotting to analyze the phosphorylation levels of Smad2/3, key downstream effectors of the TGF-β pathway.

-

Investigate changes in the expression levels of UT-B and components of the TGF-β signaling pathway (TβRI, TβRII) using Western blotting or qPCR.

Visualizations

Caption: Experimental workflow for characterizing this compound effects in MDCK cells.

Caption: Putative TGF-β signaling pathway involving UT-B.

References

Application Notes and Protocols: UT-B-IN-1 Dosage and Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and effects of UT-B-IN-1 (also known as UTBinh-14), a selective inhibitor of the urea transporter B (UT-B), in animal models. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Mechanism of Action

This compound is a reversible and competitive inhibitor of UT-B, a membrane channel protein crucial for urea transport across cell membranes.[1] In the kidney, UT-B is expressed in the endothelial cells of the descending vasa recta and plays a vital role in the renal countercurrent mechanism, which is responsible for concentrating urine.[1][2] By inhibiting UT-B, this compound disrupts the recycling of urea in the renal medulla, leading to a decrease in the medullary interstitial osmotic gradient.[2][3] This reduction in the osmotic gradient impairs the kidney's ability to reabsorb water, resulting in increased urine output (diuresis) and reduced urine osmolality.[2][4] this compound has been shown to be highly selective for UT-B over UT-A isoforms and exhibits low toxicity.[2][5]

Signaling Pathway of this compound in the Kidney

Caption: Mechanism of this compound induced diuresis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Value | Reference |

| IC₅₀ (UT-B) | Human | 10 nM | [2][4] |

| Mouse | 25 nM | [2][4] | |

| IC₅₀ (Urea Efflux) | Mouse (Erythrocytes) | 26.7 nM | [4] |

Table 2: In Vivo Dosage and Effects of this compound in Mice

| Parameter | Animal Model | Dosage | Administration Route | Vehicle | Observed Effects | Reference |

| Diuresis Study | Wild-type male mice | 300 µg | Intraperitoneal (i.p.), single dose | 5% DMSO, 2.5% Tween-80, 2.5% PEG-400 | Increased urine output; Reduced urine osmolality and urea concentration. | [2][4] |

| Urine Concentration Study | Wild-type male mice | 300 µg | Intraperitoneal (i.p.), single dose | 5% DMSO, 2.5% Tween-80, 2.5% PEG-400 | Reduced dDAVP-dependent urine osmolality by ~700 mOsm/kg H₂O. | [2][5][6] |

| Toxicity | MDCK cells | 0-10 µM (24h) | In vitro | N/A | No cytotoxicity observed. | [4] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Evaluation of Diuretic Effect in Mice

Objective: To assess the effect of this compound on urine volume, osmolality, and urea concentration in mice with free access to food and water.

Materials:

-

This compound

-

Vehicle solution: 5% DMSO, 2.5% Tween-80, and 2.5% PEG-400 in saline.[2]

-

Male wild-type mice

-

Metabolic cages

-

Urine collection tubes

-

Osmometer

-

Urea assay kit

Procedure:

-

Acclimate male wild-type mice to individual metabolic cages for at least 24 hours with free access to food and water.

-

Prepare the this compound formulation by dissolving it in the vehicle solution to achieve the desired concentration for a 300 µg dose per mouse.[2][4] A typical injection volume is 100-200 µL.

-

Divide the mice into two groups: a control group receiving the vehicle only and a treatment group receiving this compound.

-

Administer a single intraperitoneal (i.p.) injection of either the vehicle or this compound (300 µg) to the respective groups.[2][4]

-

Collect urine from each mouse at specified time intervals (e.g., every 4 hours) for a total of 24 hours.

-

Measure the volume of urine collected at each time point.

-

Determine the osmolality of the urine samples using an osmometer.

-

Measure the urea concentration in the urine samples using a commercially available urea assay kit.

-

Analyze the data to compare urine volume, osmolality, and urea concentration between the control and this compound treated groups.

Experimental Workflow for In Vivo Diuresis Study

Caption: In vivo diuresis study workflow.

Protocol 2: Evaluation of Urine Concentrating Ability in Mice

Objective: To determine the effect of this compound on the maximum urine concentrating ability in mice stimulated with a vasopressin V2-receptor agonist (dDAVP).

Materials:

-

This compound

-

Vehicle solution: 5% DMSO, 2.5% Tween-80, and 2.5% PEG-400 in saline.[2]

-

dDAVP (1-deamino-8-D-arginine-vasopressin)

-

Male wild-type mice

-

Metabolic cages

-

Urine collection tubes

-

Osmometer

Procedure:

-

Acclimate male wild-type mice to individual metabolic cages for at least 24 hours with free access to food but restricted water for a defined period before the experiment to induce a state of antidiuresis.

-

Prepare the this compound formulation as described in Protocol 1.

-

Divide the mice into two groups: a control group receiving the vehicle only and a treatment group receiving this compound.

-

Administer a single intraperitoneal (i.p.) injection of either the vehicle or this compound (300 µg) to the respective groups.[2]

-

One hour after the initial injection, administer dDAVP (e.g., 1 mg/kg, i.p.) to all mice to stimulate maximum urine concentration.[7]

-

Collect urine from each mouse at specified time intervals (e.g., every hour) for several hours post-dDAVP administration.

-

Measure the osmolality of the urine samples using an osmometer.

-

Analyze the data to compare the maximum urine osmolality achieved in the control and this compound treated groups.

Note: It has been observed that this compound does not reduce urine osmolality in UT-B knockout mice, confirming its specific mechanism of action.[2][5]

Pharmacokinetics

After a single intraperitoneal injection of 300 µg of this compound in mice, the peak concentration in the kidney was found to be approximately 10 µM (normalized to kidney water volume) and remained above 1 µM for at least 4 hours, which is well above the IC₅₀ for UT-B inhibition in vitro.[2] Concentrations of this compound greater than 1 µM were also maintained in the blood and urine for several hours following administration.[2]

Safety and Selectivity

This compound has demonstrated a favorable safety and selectivity profile. In vitro studies have shown no cytotoxic effects on MDCK cells at concentrations up to 10 µM for 24 hours.[4] Furthermore, this compound is highly selective for UT-B over UT-A isoforms.[2][5]

These application notes and protocols are intended to serve as a starting point for researchers. Optimization of dosages, administration routes, and experimental designs may be necessary for specific animal models and research questions.

References

- 1. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

UT-B-IN-1: A Novel Tool for Investigating Diuretic Mechanisms

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-B-IN-1 is a potent, selective, and reversible inhibitor of the urea transporter B (UT-B), also known as SLC14A1.[1][2] As a member of the triazolothienopyrimidine class of inhibitors, this compound offers a unique mechanism of action for inducing diuresis by specifically blocking the transport of urea.[1] This contrasts with conventional diuretics that primarily target ion transporters.[1][3] The specificity of this compound for UT-B over other transporters, including the UT-A isoforms, makes it an invaluable tool for elucidating the role of urea transport in the urinary concentrating mechanism and for exploring novel diuretic strategies.[1][4] UT-B is highly expressed in the descending vasa recta of the renal medulla and in erythrocytes, where it plays a crucial role in the countercurrent exchange system that generates and maintains the hypertonic medullary interstitium necessary for water reabsorption.[1][5] By inhibiting UT-B, this compound disrupts this process, leading to increased urine output and reduced urine osmolality.[1][2] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to study its diuretic effects and mechanisms.

Mechanism of Action